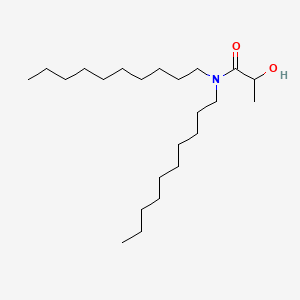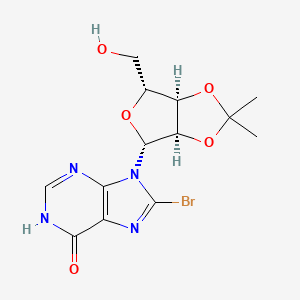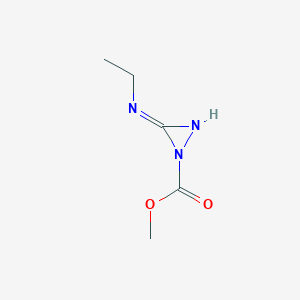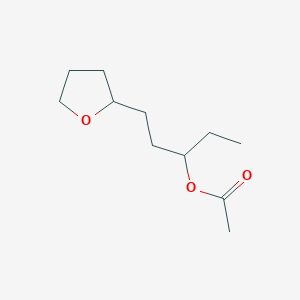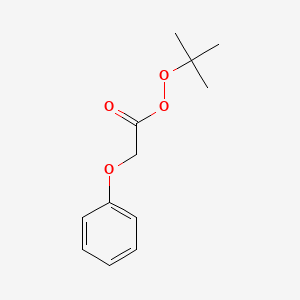
tert-Butyl phenoxyperoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl phenoxyperoxyacetate: is an organic peroxide compound known for its applications in various chemical processes. It is a peroxyester, which means it contains a peroxide group (–O–O–) bonded to an ester group. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl phenoxyperoxyacetate can be synthesized through the esterification of phenoxyacetic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl phenoxyperoxyacetate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Decomposition: The compound can decompose to form tert-butyl alcohol, carbon dioxide, and phenoxyacetic acid under certain conditions.
Common Reagents and Conditions:
Oxidation Reactions: this compound is used with substrates like alkenes and alcohols in the presence of catalysts such as transition metals.
Decomposition Reactions: Thermal decomposition can occur at elevated temperatures, often monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Major Products Formed:
Oxidation Products: Depending on the substrate, products can include epoxides, ketones, and aldehydes.
Decomposition Products: tert-Butyl alcohol, carbon dioxide, and phenoxyacetic acid are common decomposition products.
Scientific Research Applications
tert-Butyl phenoxyperoxyacetate has several applications in scientific research:
Biology: The compound’s oxidizing properties are utilized in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of tert-butyl phenoxyperoxyacetate involves the generation of free radicals through the homolytic cleavage of the peroxide bond (–O–O–). These free radicals can initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved include:
Polymerization: Free radicals generated by the compound initiate the polymerization of monomers, leading to the formation of polymers.
Comparison with Similar Compounds
- tert-Butyl peroxyacetate
- tert-Butyl peroxybutyrate
- tert-Butyl phenylperoxyacetate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl phenoxyperoxyacetate is unique due to its phenoxy group, which imparts specific reactivity and stability compared to other tert-butyl peroxyesters. For instance, tert-butyl peroxyacetate and tert-butyl peroxybutyrate have different alkyl groups, affecting their reactivity and applications. The phenoxy group in this compound provides enhanced stability and selectivity in oxidation reactions .
Properties
CAS No. |
5789-77-5 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tert-butyl 2-phenoxyethaneperoxoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
CQQQFUYNHQOSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


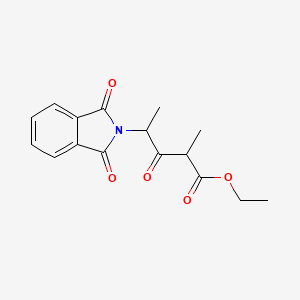
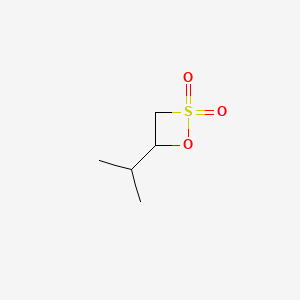
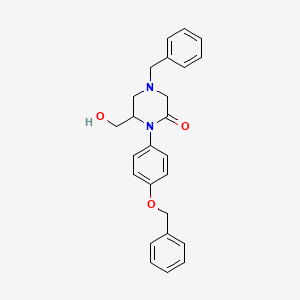
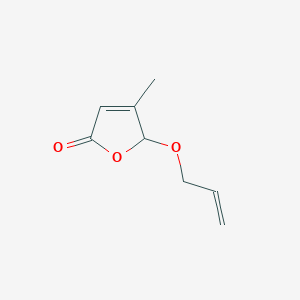
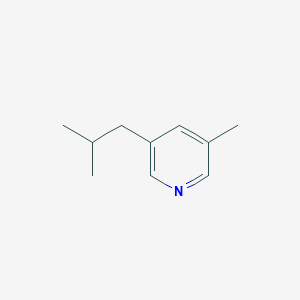
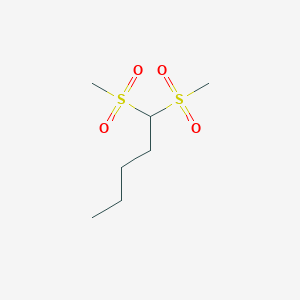
![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
